molecular formula C4H10ClNO4S2 B11086902 N-(2-Chloroethyl)-N-(methylsulfonyl)methanesulfonamide

N-(2-Chloroethyl)-N-(methylsulfonyl)methanesulfonamide

Cat. No.: B11086902
M. Wt: 235.7 g/mol
InChI Key: FEXQJYWKKWKAHW-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N-(methylsulfonyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound makes it a subject of interest for researchers and industry professionals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-N-(methylsulfonyl)methanesulfonamide typically involves the reaction of methanesulfonamide with 2-chloroethyl methyl sulfone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-N-(methylsulfonyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chloroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(2-Chloroethyl)-N-(methylsulfonyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its

Properties

Molecular Formula

C4H10ClNO4S2

Molecular Weight

235.7 g/mol

IUPAC Name

N-(2-chloroethyl)-N-methylsulfonylmethanesulfonamide

InChI

InChI=1S/C4H10ClNO4S2/c1-11(7,8)6(4-3-5)12(2,9)10/h3-4H2,1-2H3

InChI Key

FEXQJYWKKWKAHW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CCCl)S(=O)(=O)C

Origin of Product

United States

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